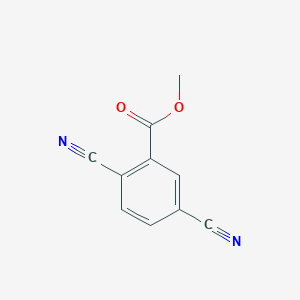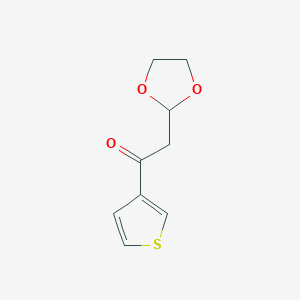
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DTE and has the molecular formula C10H10O2S.
Applications De Recherche Scientifique
Photoinduced Oxidative Annulation
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is utilized in photoinduced direct oxidative annulation processes. The compound is involved in reactions providing access to highly functionalized polyheterocyclic structures. Specifically, these reactions yield 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxy furan/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, and the phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed for these analogues (Zhang et al., 2017).
Synthesis and Properties of Conducting Polymers
The compound is a precursor in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS). These polymers have been synthesized and characterized to understand their UV–visible absorption bands, electrochemical gaps, and electrical conductivity. The polymers exhibit good thermal stability and are sensitive to variations in temperature, humidity, and ammonia, affecting their electrical conductivity (Pandule et al., 2014).
Synthesis of Bioactive Molecules
The compound is also involved in the synthesis of bioactive molecules like chalcone derivatives which demonstrate significant anti-oxidant and anti-microbial activities. These derivatives are synthesized via Claisen–Schmidt condensation reactions and are noteworthy for their remarkable activities at low concentrations, indicating their potential in medicinal chemistry (Gopi et al., 2016).
Formation of Bisferrocenyl 1,3-dioxolane Complex
An interesting application is the reaction of ferrocenecarboxaldehyde with certain dioxaphospholenes, leading to the diastereoselective formation of bis-ferrocenyl 1,3-dioxolane complexes. These complexes are characterized through various spectroscopic techniques and cyclic voltammetry, indicating potential applications in the field of organometallic chemistry (Ahumada et al., 2013).
Tandem Processes in C-Aryl Ketenes
In chemistry, the compound is involved in heating diazoacetoacetates to produce a family of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which smoothly undergo a [1,5]-H shift/6π-electrocyclic ring-closure sequence. This leads to the formation of 1H-2-benzopyrans and thienopyrans, showcasing the compound's utility in complex chemical synthesis and reactions (Vidal et al., 2014).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBYGJQOGWBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



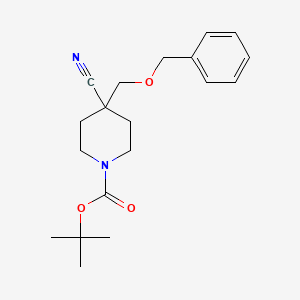
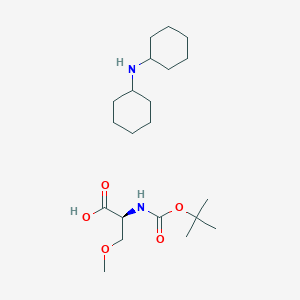
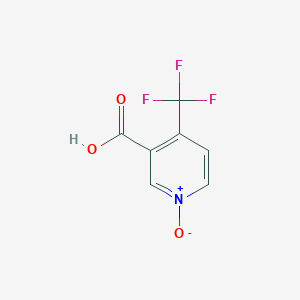


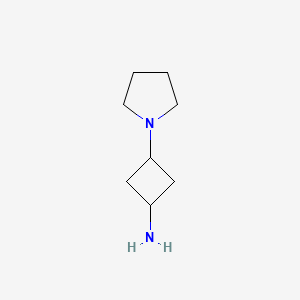
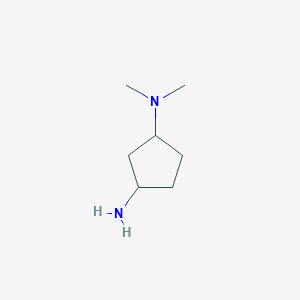
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

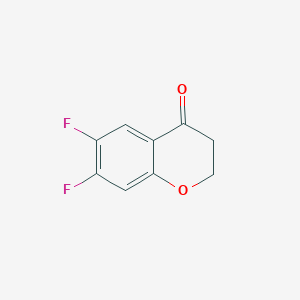
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)
